molecular formula C23H29NO6 B6325970 Fmoc-NH-PEG4-alcohol CAS No. 868594-41-6

Fmoc-NH-PEG4-alcohol

Cat. No.: B6325970
CAS No.: 868594-41-6
M. Wt: 415.5 g/mol
InChI Key: UZWYVXFJNFHOMM-UHFFFAOYSA-N
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Description

Fmoc-NH-PEG4-alcohol: is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with a polyethylene glycol (PEG) linker and a terminal alcohol group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by utilizing the ubiquitin-proteasome system within cells .

Mechanism of Action

Target of Action

Fmoc-NH-PEG4-alcohol, also known as Fmoc-AEEEE, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound linker connects these two ligands, enabling the PROTAC to bring the E3 ligase and the target protein into close proximity. This proximity allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, this compound (as part of a PROTAC) directs these proteins for degradation, thereby influencing the levels of these proteins within the cell .

Pharmacokinetics

The hydrophilic peg spacer in this compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the degradation of target proteins . By facilitating the formation of PROTACs, this compound enables the selective degradation of specific proteins within the cell. This can have a variety of effects depending on the function of the target protein, potentially influencing cellular processes such as signal transduction, gene expression, and cell cycle progression .

Action Environment

The action of this compound is influenced by the intracellular environment. The efficiency of protein degradation by PROTACs can be affected by factors such as the abundance and activity of the E3 ligase, the stability of the PROTAC, and the presence of competing substrates . Additionally, the hydrophilic nature of the PEG spacer in this compound may influence its behavior in different cellular compartments .

Biochemical Analysis

Biochemical Properties

Fmoc-NH-PEG4-alcohol plays a significant role in biochemical reactions as a PEG-based linker for the synthesis of proteolysis-targeting chimeras (PROTACs) . This compound interacts with various enzymes, proteins, and other biomolecules to facilitate selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The Fmoc group can be deprotected to obtain the free amine, which can then react with primary amine groups in the presence of activators to form stable amide bonds . This interaction is crucial for the formation of stable conjugates in biochemical applications.

Cellular Effects

This compound has been shown to influence various cellular processes. As a PEG-based linker for PROTACs, it enables selective protein degradation, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to facilitate the degradation of target proteins through the ubiquitin-proteasome system can lead to significant changes in cellular function . Additionally, this compound has been used in the development of hydrogels that support cell adhesion, survival, and duplication .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a PEG-based linker in PROTACs . This compound joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein . By exploiting the intracellular ubiquitin-proteasome system, this compound facilitates the selective degradation of target proteins . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function . This compound is known to be stable under recommended storage conditions, but its stability can be affected by exposure to light and moisture . Long-term studies have shown that the compound can maintain its activity and function over extended periods when stored properly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to facilitate selective protein degradation without causing significant adverse effects . At higher dosages, there may be threshold effects and potential toxicity . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing any toxic or adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors . As a PEG-based linker, it can influence metabolic flux and metabolite levels by facilitating the degradation of target proteins . The compound’s role in the ubiquitin-proteasome system is a key aspect of its involvement in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s PEG spacer increases its solubility in aqueous media, which aids in its distribution within biological systems . Additionally, the Fmoc group can be deprotected to obtain the free amine, which can further interact with cellular components .

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity and function . This localization is crucial for its role in facilitating selective protein degradation and influencing cellular processes .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO6/c25-10-12-28-14-16-29-15-13-27-11-9-24-23(26)30-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22,25H,9-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWYVXFJNFHOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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